molecular formula C13H10ClN3O B11854078 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11854078
M. Wt: 259.69 g/mol
InChI Key: IDDDOTBJTORJLR-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyrazole-4-carbaldehyde in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.

    Reduction: Formation of 5-amino-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of certain enzymes and receptors. It has been studied for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain kinases, disrupting the signaling pathways involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-15-17-7-6-12(14)16-13(11)17/h2-8H,1H3

InChI Key

IDDDOTBJTORJLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl

Origin of Product

United States

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